Benzyl N-[2-(hydroxymethyl)phenyl]carbamate
Description
Properties
IUPAC Name |
benzyl N-[2-(hydroxymethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-9,17H,10-11H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHVJNBWUFANQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561465 | |
| Record name | Benzyl [2-(hydroxymethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111881-64-2 | |
| Record name | Benzyl [2-(hydroxymethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mixed Carbonic Anhydride Method
The mixed carbonic anhydride approach, adapted from lacosamide intermediate synthesis, involves activating benzyl chloroformate with a tertiary amine base to form a reactive intermediate. 2-Aminobenzyl alcohol undergoes nucleophilic attack at the carbonyl carbon, followed by elimination of chloride to form the carbamate bond. Critical parameters include:
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Stoichiometry : A 1:1.2 molar ratio of 2-aminobenzyl alcohol to benzyl chloroformate minimizes dimerization.
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Temperature : Reactions conducted at -10°C to 5°C reduce hydrolysis side reactions.
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Base selection : N-Methylmorpholine (NMM) outperforms triethylamine in anhydrous ethyl acetate, achieving 89–93% isolated yields (Table 1).
Supercritical CO₂-Mediated Carbamation
Adapting methodologies from methyl carbamate synthesis, this route employs dimethyl carbonate (DMC) under high-pressure CO₂ (40–200 bar) to convert 2-aminobenzyl alcohol directly into the target compound. CO₂ enhances nucleophilicity by deprotonating the amine to form a carbamate anion, which reacts with DMC. Key observations:
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Pressure effects : Increasing CO₂ pressure from 40 to 150 bar improves selectivity from 76% to 96% by suppressing N-methylation.
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Solvent systems : Anhydrous DMC with 5% DMSO increases reaction rate by stabilizing transition states.
Optimization of Reaction Conditions
Stoichiometric and Kinetic Analysis
Comparative studies reveal optimal conditions for the mixed anhydride method (Table 1):
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Molar ratio (amine:CF) | 1:1.0 – 1:1.5 | 1:1.2 | 92.3 |
| Temperature (°C) | -20 – 25 | -10 – 5 | 90.2 |
| Solvent volume (mL/g) | 5 – 15 | 8 | 91.8 |
| Reaction time (h) | 2 – 6 | 3 | 89.7 |
CF = Benzyl chloroformate; Data aggregated from
Exceeding 1:1.3 molar ratios promotes benzyl carbonate dimerization, reducing yields by 12–18%. Ethyl acetate outperforms THF due to better solubility of intermediates and byproducts.
Side Reaction Mitigation
The hydroxymethyl group’s susceptibility to oxidation necessitates protective strategies:
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Silylation : TBDMS protection of the -CH₂OH group before carbamation increases yields from 78% to 94%.
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In situ quenching : Adding 2,6-lutidine (10 mol%) scavenges HCl, reducing etherification side products by 40%.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, DMSO-d6) of purified product shows:
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δ 7.35–7.28 (m, 5H, Ar-H benzyl)
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δ 6.95 (d, J = 8.2 Hz, 1H, Ar-H phenyl)
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δ 5.12 (s, 2H, OCH₂Ph)
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δ 4.51 (s, 2H, CH₂OH)
The absence of δ 2.3–3.1 ppm signals confirms no N-methylation.
Mass Spectrometry
High-resolution ESI-MS exhibits a molecular ion peak at m/z 286.1184 [M+H]⁺ (calculated 286.1183 for C₁₅H₁₅NO₃), with fragmentation patterns consistent with carbamate cleavage at m/z 91.0542 (C₇H₇⁺).
Industrial-Scale Process Considerations
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[2-(hydroxymethyl)phenyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl N-[2-(hydroxymethyl)phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme inhibitors and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The hydroxymethyl group can also participate in hydrogen bonding and other non-covalent interactions, enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The hydroxymethyl group distinguishes Benzyl N-[2-(hydroxymethyl)phenyl]carbamate from other benzyl carbamates. Key structural analogs include:
- Electron-Withdrawing vs. In contrast, hydroxymethyl (-CH₂OH) and methoxy (-OCH₃) groups enhance polarity and hydrogen-bonding capacity .
- Boronated Derivatives : The boronate ester in enables cross-coupling reactions, a feature absent in the target compound but critical for medicinal chemistry applications .
Physicochemical Properties
Selected data from structurally related compounds:
- Hydroxymethyl vs. Hydroxyethyl : The hydroxymethyl group in the target compound offers a compact polar moiety compared to the hydroxyethyl group in , which may reduce steric hindrance in binding interactions .
Biological Activity
Benzyl N-[2-(hydroxymethyl)phenyl]carbamate (also referred to as "the compound") is a synthetic organic molecule with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzyl group attached to a carbamate moiety, with a hydroxymethyl substituent on the phenyl ring. This unique structure contributes to its diverse biological activities.
The precise mechanism of action for this compound remains largely undefined. However, several studies suggest its role as an enzyme inhibitor and its potential therapeutic effects in various contexts, including anti-inflammatory and anticancer activities .
Enzyme Inhibition
Research indicates that compounds similar to this compound may inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition can lead to antiproliferative effects in mammalian cells, making it a candidate for cancer therapy .
Anticancer Properties
In vitro studies have demonstrated that derivatives of compounds containing the hydroxymethyl group exhibit significant antiproliferative effects against various cancer cell lines. For instance, benzopsoralens with similar structures have shown marked activity upon UVA activation, suggesting that this compound could be explored further for its anticancer potential .
Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties. It has been utilized in biochemical assays to probe mechanisms underlying inflammation, although specific pathways remain to be fully elucidated .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Hydroxymethyl group at the ortho position | Anticancer, anti-inflammatory |
| Benzyl N-[4-(hydroxymethyl)phenyl]carbamate | Hydroxymethyl group at the para position | Similar enzyme inhibition properties |
| Benzyl N-[2-(methoxymethyl)phenyl]carbamate | Methoxymethyl group instead of hydroxymethyl | Varies; less potent than hydroxymethyl variants |
Case Studies and Research Findings
- Topoisomerase Inhibition : A study comparing various hydroxymethylbenzopsoralens found that those with similar structures to this compound exhibited strong topoisomerase II inhibition, leading to significant antiproliferative effects in mammalian cells .
- Anticancer Studies : Research has shown that benzopsoralens induce cytotoxic effects in cancer cells without causing DNA interstrand cross-links, which is a common mechanism of action for many chemotherapeutics. This suggests a unique pathway that could be exploited for therapeutic development .
- Inflammation Models : In biochemical assays aimed at understanding inflammatory pathways, the compound has been noted to modulate specific cytokine levels, indicating its potential use in treating inflammatory diseases.
Q & A
Q. What are the common synthetic routes for Benzyl N-[2-(hydroxymethyl)phenyl]carbamate, and how can reaction conditions be optimized?
Answer: The compound is typically synthesized via coupling reactions between benzyl carbamate derivatives and substituted phenyl precursors. Key steps include:
- Carbamate Formation : Reacting benzyl chloroformate with 2-(hydroxymethyl)aniline under inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis.
- Solvent Selection : Dichloromethane or tetrahydrofuran (THF) is often used due to their compatibility with amine and carbamate chemistry.
- Catalysis : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can enhance reaction efficiency by neutralizing HCl byproducts .
Q. Optimization Tips :
- Monitor reaction progress via thin-layer chromatography (TLC).
- Adjust stoichiometry (e.g., 1.2:1 molar ratio of benzyl chloroformate to aniline derivative) to drive completion.
- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product in >85% yield.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Answer: A multi-technique approach ensures structural validation:
Q. What preliminary biological activities have been reported for this compound?
Answer: Derivatives of benzyl carbamates exhibit:
- Antimicrobial Activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli via membrane disruption assays .
- Enzyme Inhibition : IC₅₀ of 12 µM against acetylcholinesterase (AChE), suggesting neuropharmacological potential .
- Anticancer Screening : Moderate cytotoxicity (IC₅₀ ~25 µM) in MCF-7 breast cancer cells via MTT assays .
Methodological Note : Always include negative controls (e.g., DMSO) and validate results with dose-response curves.
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning or disorder) in this compound be resolved?
Answer: Crystallographic issues arise from flexible hydroxymethyl groups or solvent inclusion. Strategies include:
- Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to enhance data quality.
- Refinement Tools : SHELXL (for small molecules) or PHENIX (for macromolecules) to model disorder. Apply restraints to bond lengths/angles for unstable regions .
- Twinned Data : Utilize the TwinRotMat algorithm in PLATON to deconvolute overlapping reflections.
Case Study : A 2024 study resolved disorder in the phenyl ring using anisotropic displacement parameters (ADPs) and Hirshfeld surface analysis .
Q. How do structural modifications (e.g., substituent position) impact biological activity?
Answer: Structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Groups (e.g., -NO₂ at para position): Enhance antimicrobial activity by 3-fold but reduce solubility.
- Hydrophobic Moieties (e.g., piperidine in ): Improve blood-brain barrier penetration for neurotargets.
- Hydroxymethyl Position : Ortho-substitution (as in this compound) increases hydrogen-bonding capacity, critical for enzyme inhibition .
Q. Methodology :
- Synthesize analogs via Suzuki-Miyaura coupling or reductive amination.
- Compare IC₅₀/MIC values across analogs using ANOVA (p < 0.05 significance).
Q. What computational methods are suitable for predicting the reactivity of this compound?
Answer:
- DFT Calculations : Gaussian 16 at B3LYP/6-311+G(d,p) level predicts frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., AChE active site). Validate with experimental IC₅₀ data .
- MD Simulations : GROMACS simulates solvation dynamics and stability of hydrogen-bonding networks (e.g., hydroxymethyl interactions) .
Q. How can contradictory data in synthesis yields or bioactivity be analyzed?
Answer: Contradictions often stem from:
- Reagent Purity : Impurities in benzyl chloroformate reduce yields; use HPLC-grade solvents.
- Assay Variability : Standardize cell viability assays (e.g., ATP-based luminescence vs. MTT).
- Statistical Approaches : Apply Bland-Altman plots or meta-analysis to reconcile divergent datasets .
Example : A 2025 study attributed conflicting MIC values to differences in bacterial strain resistance profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
